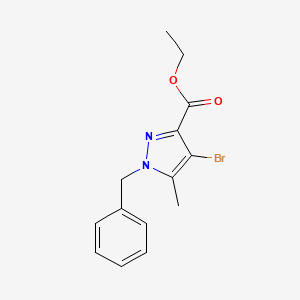

Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-4-bromo-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-3-19-14(18)13-12(15)10(2)17(16-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVGAOABAMSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743535 | |

| Record name | Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262415-66-6 | |

| Record name | Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3-bromo-4-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide, and bases like sodium hydride.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Bioactive Molecules

Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its unique structural features enable the development of new pharmaceuticals with potential therapeutic properties. The compound's ability to undergo substitution reactions allows for the introduction of different functional groups that can enhance biological activity.

Case Studies

Several studies have highlighted the compound's role in synthesizing anti-inflammatory and anti-cancer agents. For instance, derivatives of this compound have been investigated for their inhibitory effects on specific enzymes linked to cancer progression, demonstrating its potential as a lead compound in drug discovery.

Material Science

Development of Novel Materials

In material science, this compound is utilized in creating materials with unique electronic and optical properties. Its incorporation into polymer matrices has shown promise in enhancing the conductivity and stability of electronic devices.

Research Findings

Research indicates that compounds derived from this pyrazole can be used as dopants in organic light-emitting diodes (OLEDs), improving device efficiency and lifespan. The compound's structural characteristics contribute to better charge transport properties, making it suitable for advanced electronic applications.

Biological Studies

Probe in Biochemical Assays

The compound is employed as a probe in various biochemical assays to study enzyme activities and protein interactions. Its ability to selectively bind to certain biological targets allows researchers to investigate complex biochemical pathways.

Experimental Applications

Experimental studies have utilized this compound to explore its effects on specific cellular processes. For example, it has been used to assess the modulation of signaling pathways involved in cell proliferation and apoptosis, providing insights into its potential therapeutic applications.

Chemical Reactions and Synthesis

Types of Reactions

this compound can undergo various chemical transformations:

- Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

- Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate

- CAS Number : 1262415-66-6

- Molecular Formula : C₁₄H₁₅BrN₂O₂

- Molecular Weight : 323.19 g/mol .

Structural Features :

The compound is a pyrazole derivative with:

- A benzyl group at position 1 (N-substituent).

- Bromine at position 2.

- Methyl at position 4.

- Ethyl ester at position 3.

Applications :

Primarily used as a medical intermediate in pharmaceutical synthesis .

Physicochemical Properties :

- Storage : Sealed refrigeration (2–8°C) to maintain stability .

- Safety Profile : Classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Pyrazole derivatives are structurally diverse, with variations in substituent positions and functional groups significantly altering their properties. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Analysis :

Positional Isomerism: The positional isomer Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (CAS 1352925-94-0) differs in the placement of methyl and ester groups.

Substituent Effects: Benzyl vs. Methyl at N1: The benzyl group in the target compound enhances lipophilicity, improving membrane permeability in biological systems compared to simpler analogs like Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 400877-53-4) . Bromine at C4: Bromine is a leaving group in nucleophilic substitution, making the target compound more reactive than non-halogenated analogs (e.g., Ethyl 5-methylpyrazole-3-carboxylate, CAS 4027-57-0) .

Synthetic Considerations :

- The target compound’s synthesis likely involves bromination of a pre-formed pyrazole core, similar to methods for 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.20 in ).

- Multicomponent reactions (e.g., acetylenic esters with bromopyruvate, as in ) may also be applicable.

Safety and Handling :

- The target compound shares safety hazards (e.g., respiratory irritation) with structurally similar brominated pyrazoles like Ethyl 4-bromo-5-ethyl-2-methylpyrazole-3-carboxylate (CAS 128537-28-0) .

Crystallography and Intermolecular Interactions :

Biological Activity

Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS No. 1262415-66-6) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

- Molecular Formula : C14H15BrN2O2

- Molecular Weight : 323.19 g/mol

- CAS Number : 1262415-66-6

The compound features a bromine atom, a benzyl group, and a carboxylate moiety, which contribute to its unique chemical reactivity and biological activity.

Synthesis

This compound is synthesized through the reaction of 3-bromo-4-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base like triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion to the desired product.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Compounds in this class have been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 1.0 |

| Liver Cancer | HepG2 | Not specified |

| Lung Cancer | A549 | Not specified |

| Colorectal Cancer | HCT116 | Not specified |

In particular, studies have demonstrated that certain derivatives can induce apoptosis and enhance caspase activity in breast cancer cells at concentrations as low as 1 μM .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some studies report IC50 values for COX inhibition comparable to established anti-inflammatory drugs:

| Compound | COX Inhibition (IC50 μM) | Reference Drug |

|---|---|---|

| Ethyl 1-benzyl... | 5.40 (COX-1), 0.01 (COX-2) | Celecoxib |

| Other Pyrazole Deriv. | Various | Diclofenac |

This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, potentially leading to more effective inhibition of target proteins involved in cancer progression and inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

- Anticancer Activity : A study found that specific pyrazole compounds could significantly inhibit microtubule assembly, leading to reduced cell proliferation in breast cancer cells .

- Anti-inflammatory Effects : Another investigation reported that certain pyrazole derivatives displayed potent anti-inflammatory activity with minimal side effects on gastrointestinal health, making them suitable candidates for therapeutic development .

- Biochemical Probes : The compound is also utilized as a biochemical probe in enzyme assays, aiding in the understanding of enzyme kinetics and interactions within cellular pathways.

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization of hydrazine derivatives (e.g., monomethylhydrazine) with β-ketoesters, followed by bromination at the 4-position. For example, intermediates like 5-chloro-3-methylpyrazole derivatives can be generated via formylation and oxidation steps, as described in analogous pyrazole syntheses . Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization enhances purity. Reaction conditions (temperature, solvent polarity, and stoichiometry of brominating agents like NBS) should be systematically varied to optimize yield .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substitution patterns. For instance, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the ethyl ester’s methylene protons resonate as a quartet near δ 4.3 ppm. The bromine atom at C4 deshields adjacent protons, causing distinct splitting .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M] at m/z 349.0169 for CHBrNO) and fragmentation patterns .

- IR : Stretching frequencies for ester carbonyl (C=O, ~1680 cm) and C-Br (~600 cm) validate functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent degradation via hydrolysis (ester group) or light-induced bromine dissociation. Purity should be monitored periodically via TLC or HPLC .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the compound’s regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and packing motifs. For example, the Cambridge Structural Database (CSD) and software like Mercury can compare bond lengths/angles (e.g., C-Br: ~1.9 Å) and torsion angles with analogous structures (e.g., ethyl 1-(4-chlorobenzyl)-3-phenylpyrazole-5-carboxylate) to validate regiochemistry . SHELXL refinement parameters (e.g., R factor < 0.05) ensure accuracy .

Q. How should researchers address contradictory spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic processes like rotamerism or impurities. Strategies include:

- Variable-Temperature NMR : To freeze conformational exchange (e.g., benzyl group rotation).

- 2D NMR (COSY, HSQC) : To assign coupling networks and resolve overlapping signals .

- Supplementary Techniques : X-ray crystallography or computational modeling (DFT) to cross-validate structural hypotheses .

Q. What strategies are effective for functionalizing the pyrazole core to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Bromine Substitution : The 4-bromo group serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for amide/urea derivatization.

- Benzyl Group Modification : Replace the benzyl group via reductive alkylation or nucleophilic substitution to study steric/electronic effects .

Q. How can computational methods predict the compound’s reactivity or binding motifs?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites).

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) for bromine displacement or ester hydrolysis .

- Molecular Dynamics (MD) : Simulate solvation effects or stability in biological membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.